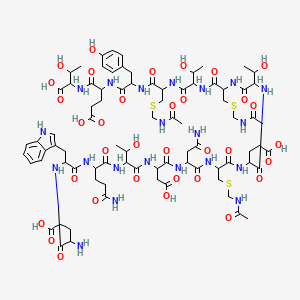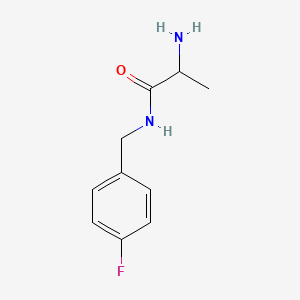
(S)-2-Amino-N-(4-fluorobenzyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N-(4-fluorobenzyl)propanamide is an organic compound with the molecular formula C10H13FN2O. It is a white to light yellow crystalline solid that is soluble in common organic solvents such as alcohols, ketones, and esters . This compound is often used as a chemical reagent and intermediate in the synthesis of various drugs and as a catalyst in organic synthesis reactions in the pharmaceutical industry .
Preparation Methods
The preparation of (S)-2-Amino-N-(4-fluorobenzyl)propanamide is typically achieved through organic chemical synthesis methods. One common synthetic route involves the reaction of (S)-2-amino-3-phenylpropanamide with 4-fluorobenzyl chloride under basic conditions to form the desired product . The reaction conditions usually include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or toluene. Industrial production methods may involve catalytic hydrogenation of Schiff base intermediates in the presence of a heterogeneous catalyst in a protic organic solvent .
Chemical Reactions Analysis
(S)-2-Amino-N-(4-fluorobenzyl)propanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups. For example, reacting with alkyl halides can yield N-alkylated derivatives.
Hydrolysis: Acidic or basic hydrolysis can convert the amide group into carboxylic acids or amines.
Scientific Research Applications
(S)-2-Amino-N-(4-fluorobenzyl)propanamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a catalyst in organic reactions.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(4-fluorobenzyl)propanamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it acts as a sodium channel blocker, calcium channel modulator, monoamine oxidase B (MAO-B) inhibitor, glutamate release inhibitor, and dopamine metabolism modulator . These interactions lead to various physiological effects, including the modulation of neurotransmitter levels and inhibition of neuronal excitability.
Comparison with Similar Compounds
(S)-2-Amino-N-(4-fluorobenzyl)propanamide can be compared with other similar compounds such as:
Safinamide: A sodium channel blocker and MAO-B inhibitor used in the treatment of Parkinson’s disease.
Ralfinamide: A sodium channel blocker used in the treatment of pain conditions.
4-Fluorobenzyl cyanide: Used in lithium-ion batteries to improve interfacial kinetics.
These compounds share similar structural features and biological activities but differ in their specific applications and mechanisms of action.
Properties
Molecular Formula |
C10H13FN2O |
|---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
2-amino-N-[(4-fluorophenyl)methyl]propanamide |
InChI |
InChI=1S/C10H13FN2O/c1-7(12)10(14)13-6-8-2-4-9(11)5-3-8/h2-5,7H,6,12H2,1H3,(H,13,14) |
InChI Key |
DIRFUKHJIMZKPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


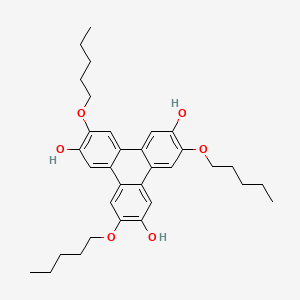
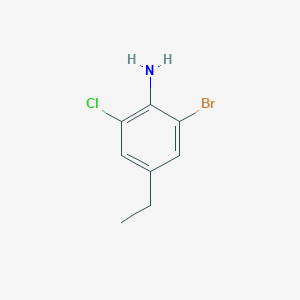
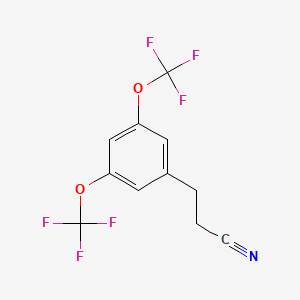
![N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14781802.png)
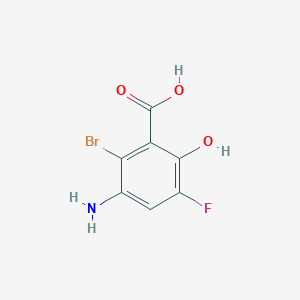
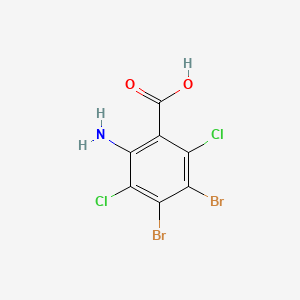
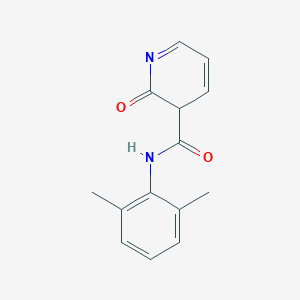
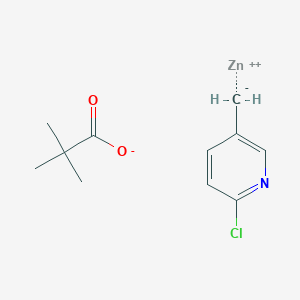
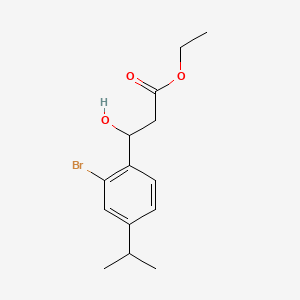
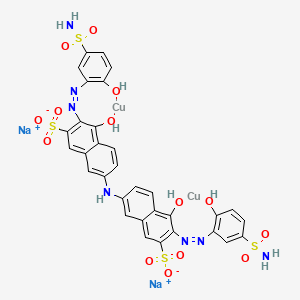
![5,7,11-Triazadispiro[2.0.4.4(3)]dodecane-6,8-dione](/img/structure/B14781840.png)
![5-(1,1-Dimethylethyl)-2-hydroxy-3-[tris(1-methylethyl)silyl]benzaldehyde](/img/structure/B14781855.png)
![(Z)-2-cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B14781858.png)
